molecular formula C20H23NO6 B6664364 2-[3-Oxo-3-[(2,4,5-trimethoxyphenyl)methylamino]propyl]benzoic acid

2-[3-Oxo-3-[(2,4,5-trimethoxyphenyl)methylamino]propyl]benzoic acid

Cat. No.: B6664364
M. Wt: 373.4 g/mol
InChI Key: RTQPMODIFPDPOB-UHFFFAOYSA-N
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Description

2-[3-Oxo-3-[(2,4,5-trimethoxyphenyl)methylamino]propyl]benzoic acid is a complex organic compound featuring a benzoic acid core with a 2,4,5-trimethoxyphenyl group attached via a methylamino propyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Oxo-3-[(2,4,5-trimethoxyphenyl)methylamino]propyl]benzoic acid typically involves multiple steps, starting with the preparation of the 2,4,5-trimethoxyphenyl derivative. This can be achieved through the methylation of hydroquinone derivatives. The subsequent steps involve the formation of the methylamino propyl linker and its attachment to the benzoic acid core. Common synthetic methods include:

    Methylation: Using methyl iodide and a base such as potassium carbonate to methylate hydroquinone.

    Amidation: Forming the amide bond between the benzoic acid and the amino group using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to reduce waste and hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

2-[3-Oxo-3-[(2,4,5-trimethoxyphenyl)methylamino]propyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The trimethoxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the benzoic acid can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as thiols or amines in the presence of a catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with varied functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment due to the bioactivity of the trimethoxyphenyl group.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[3-Oxo-3-[(2,4,5-trimethoxyphenyl)methylamino]propyl]benzoic acid is largely influenced by the trimethoxyphenyl group. This moiety is known to interact with various molecular targets, including:

    Tubulin: Inhibiting tubulin polymerization, which is crucial for cell division.

    Heat Shock Protein 90 (Hsp90): Inhibiting this protein can disrupt the function of multiple client proteins involved in cancer progression.

    Thioredoxin Reductase (TrxR): Inhibition can lead to increased oxidative stress in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Colchicine: An anti-gout agent that also inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of external genital warts and also targets tubulin.

    Trimetrexate and Trimethoprim: Both are dihydrofolate reductase inhibitors with therapeutic applications.

Uniqueness

2-[3-Oxo-3-[(2,4,5-trimethoxyphenyl)methylamino]propyl]benzoic acid is unique due to its specific combination of the benzoic acid core and the trimethoxyphenyl group, which imparts a distinct set of chemical and biological properties. This combination allows for targeted interactions with multiple molecular pathways, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[3-oxo-3-[(2,4,5-trimethoxyphenyl)methylamino]propyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO6/c1-25-16-11-18(27-3)17(26-2)10-14(16)12-21-19(22)9-8-13-6-4-5-7-15(13)20(23)24/h4-7,10-11H,8-9,12H2,1-3H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQPMODIFPDPOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CNC(=O)CCC2=CC=CC=C2C(=O)O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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